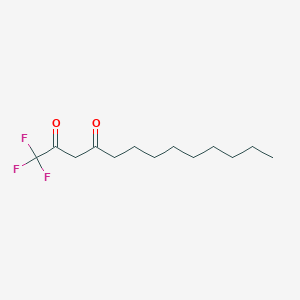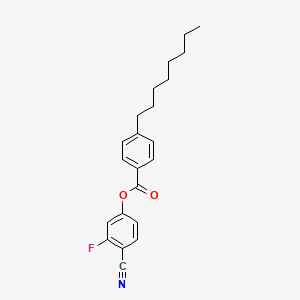
4-Cyano-3-fluorophenyl 4-octylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-fluorophenyl 4-octylbenzoate is an organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them useful in various applications, particularly in display technologies. The structure of this compound consists of a phenyl ring substituted with cyano and fluoro groups, and an octylbenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-octylbenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluorophenyl 4-octylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-Cyano-3-fluorophenyl 4-octylbenzoate has several scientific research applications:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of advanced display technologies, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorophenyl 4-octylbenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound interacts with specific receptors or enzymes, altering their activity.
Pathways Involved: The interaction may trigger a cascade of biochemical reactions, leading to the desired effect. For example, in display technologies, the alignment of liquid crystal molecules in response to an electric field is a key mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar structure but with a shorter alkyl chain.
4-Cyano-3-fluorophenyl 4-butylbenzoate: Another similar compound with an even shorter alkyl chain.
Uniqueness
4-Cyano-3-fluorophenyl 4-octylbenzoate is unique due to its longer alkyl chain, which can influence its liquid crystal properties and phase behavior. This makes it particularly suitable for specific applications in advanced display technologies where longer alkyl chains are preferred for better alignment and stability.
Properties
CAS No. |
94611-12-8 |
|---|---|
Molecular Formula |
C22H24FNO2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-octylbenzoate |
InChI |
InChI=1S/C22H24FNO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)22(25)26-20-14-13-19(16-24)21(23)15-20/h9-15H,2-8H2,1H3 |
InChI Key |
KTWNGGAAPLBCOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



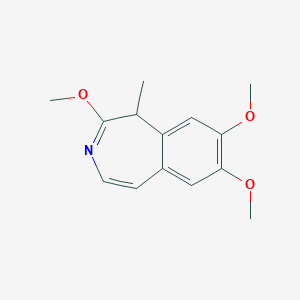
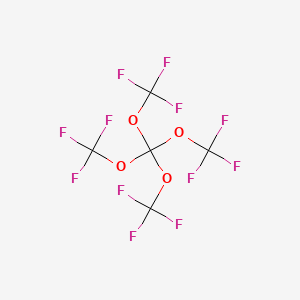

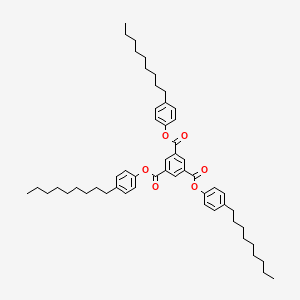

![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)


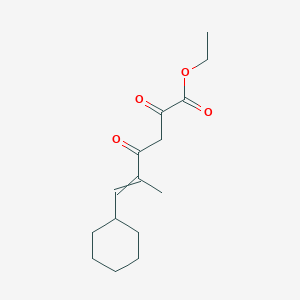
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
